Dexibuprofen Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dexibuprofen Ethyl Ester is a derivative of dexibuprofen, which is the active dextrorotatory enantiomer of ibuprofen. Dexibuprofen is known for its anti-inflammatory, analgesic, and antipyretic properties. The esterification of dexibuprofen to form this compound aims to enhance its pharmacokinetic properties, such as solubility and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dexibuprofen Ethyl Ester can be synthesized through esterification of dexibuprofen with ethanol. The reaction typically involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The reaction is carried out by heating dexibuprofen and ethanol in the presence of the acid catalyst, followed by purification to obtain the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Dexibuprofen Ethyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield dexibuprofen and ethanol.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Dexibuprofen and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Dexibuprofen Ethyl Ester has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential to enhance the delivery of dexibuprofen in biological systems.
Industry: Utilized in the development of new drug formulations and delivery systems.
Mechanism of Action
Dexibuprofen Ethyl Ester exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever . The esterification of dexibuprofen to form this compound may enhance its absorption and bioavailability, allowing for more effective delivery to the target tissues.
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: A racemic mixture of R- and S-enantiomers, with the S-enantiomer being the active form.
Naproxen: Another nonsteroidal anti-inflammatory drug (NSAID) with similar anti-inflammatory and analgesic properties.
Flurbiprofen: An NSAID with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
Dexibuprofen Ethyl Ester is unique due to its enhanced pharmacokinetic properties compared to its parent compound, dexibuprofen. The esterification process improves its solubility and bioavailability, potentially leading to better therapeutic outcomes and reduced side effects .
Properties
CAS No. |
272458-63-6 |
---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
ethyl (2S)-2-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/C15H22O2/c1-5-17-15(16)12(4)14-8-6-13(7-9-14)10-11(2)3/h6-9,11-12H,5,10H2,1-4H3/t12-/m0/s1 |
InChI Key |
HXTFUVWJFLDLJP-LBPRGKRZSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](C)C1=CC=C(C=C1)CC(C)C |
Canonical SMILES |
CCOC(=O)C(C)C1=CC=C(C=C1)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.